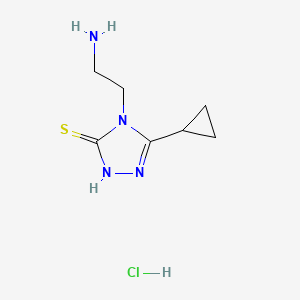

4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

CAS No.: 1334147-13-5

Cat. No.: VC3390023

Molecular Formula: C7H13ClN4S

Molecular Weight: 220.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334147-13-5 |

|---|---|

| Molecular Formula | C7H13ClN4S |

| Molecular Weight | 220.72 g/mol |

| IUPAC Name | 4-(2-aminoethyl)-3-cyclopropyl-1H-1,2,4-triazole-5-thione;hydrochloride |

| Standard InChI | InChI=1S/C7H12N4S.ClH/c8-3-4-11-6(5-1-2-5)9-10-7(11)12;/h5H,1-4,8H2,(H,10,12);1H |

| Standard InChI Key | YXVNOXUFJIZFQN-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NNC(=S)N2CCN.Cl |

| Canonical SMILES | C1CC1C2=NNC(=S)N2CCN.Cl |

Introduction

Structural Characteristics and Physical Properties

Chemical Structure and Identification

4-(2-Aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride features a 1,2,4-triazole core with specific substitution patterns. The chemical has a molecular formula of C7H12N4S·HCl with a molecular weight of 257.19 g/mol . Its structure is characterized by a cyclopropyl group at position 5, a 2-aminoethyl substituent at position 4, and a thiol group at position 3 of the triazole ring.

Key identification parameters include:

The compound's structure includes several key functional groups that influence its chemical behavior: the triazole heterocycle (providing aromaticity and nitrogen atoms for hydrogen bonding), the cyclopropyl group (offering conformational rigidity), the aminoethyl chain (providing a basic site and additional hydrogen bonding capability), and the thiol group (presenting nucleophilic character and potential for disulfide formation).

Physical and Chemical Properties

The physical state of 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride is typically a solid at room temperature. The compound demonstrates particular physical properties that are characteristic of triazole derivatives with similar substitution patterns.

Analysis of predicted collision cross-section data for related structures provides insight into the molecular dimensions and potential behavior in mass spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 185.08554 | 140.6 |

| [M+Na]+ | 207.06748 | 152.1 |

| [M+NH4]+ | 202.11208 | 148.4 |

| [M+K]+ | 223.04142 | 148.1 |

| [M-H]- | 183.07098 | 148.4 |

| [M+Na-2H]- | 205.05293 | 147.3 |

| [M]+ | 184.07771 | 145.6 |

| [M]- | 184.07881 | 145.6 |

These values represent the related compound without the hydrochloride salt form .

The presence of both the aminoethyl group and the thiol functionality contributes to the compound's amphiphilic character, influencing its solubility in various solvents. The hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for biological testing and pharmaceutical applications.

Synthesis and Preparation Methods

Industrial Production Considerations

Industrial-scale production of 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride would require optimization of reaction conditions to ensure efficiency, yield, and purity. For related heterocyclic compounds, continuous flow reactors are often employed to achieve consistent product quality and yield.

Key considerations for industrial production include:

| Parameter | Consideration |

|---|---|

| Reaction Scale | Adaptation from laboratory to industrial scale |

| Temperature Control | Optimization for each synthetic step |

| Solvent Selection | Environmental impact and recovery efficiency |

| Purification Methods | Crystallization or chromatography techniques |

| Quality Control | Spectroscopic and analytical verification |

In industrial settings, the production might involve "large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and specific solvents can optimize the yield and purity of the final product".

Chemical Reactivity and Stability

Functional Group Reactivity

The reactivity profile of 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride is significantly influenced by its functional groups. Based on information about related compounds, we can infer several key reactivity patterns:

The thiol group (-SH) in position 3 exhibits nucleophilic character typical of thiols, with the ability to:

-

Form disulfides upon oxidation

-

Participate in alkylation reactions

-

Act as a metal-binding site in coordination chemistry

-

Undergo addition reactions with electrophiles

The triazole ring demonstrates characteristic heterocyclic reactivity, including:

-

Stability toward oxidation and reduction

-

Potential for tautomerism between thiol and thione forms

-

Ability to participate in hydrogen bonding through nitrogen atoms

For related 1,3,4-thiadiazole compounds, "Some of the characteristic reactions of the 1,3,4-thiadiazole nucleus are ring opening by strong base ease of nucleophilic attack and the formation of mesoionic compounds by quaternization" . Similar reactivity might be expected in the triazole system of the target compound.

| Condition | Expected Stability |

|---|---|

| Thermal Stability | Likely stable at room temperature; decomposition possible at elevated temperatures |

| pH Stability | Possible pH-dependent tautomerism between thiol and thione forms |

| Oxidative Stability | Potential oxidation of thiol group to disulfide under oxidizing conditions |

| Light Sensitivity | Possible photodegradation; protection from light may be recommended |

| Storage Requirements | Likely requires storage in a cool, dry place away from oxidants |

For proper handling, the compound would typically require storage in sealed containers under inert conditions to prevent oxidation of the thiol group.

Analytical Characterization

| Parameter | Typical Conditions |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Gradient of water/acetonitrile with buffer (e.g., formic acid) |

| Detection | UV (210-230 nm) and/or mass spectrometry |

| Sample Preparation | Dissolution in appropriate solvent (methanol or water/methanol mixture) |

| Internal Standard | Structurally related triazole derivative |

Thin-Layer Chromatography (TLC) could serve as a rapid screening method, typically using silica gel plates with appropriate solvent systems such as ethyl acetate/methanol mixtures.

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural features, enhancing identification certainty.

Biological Activity and Applications

Pharmacological Properties

The search results indicate potential pharmacological relevance for 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride, though specific activity data for this exact compound is limited. A study published in the Journal of Medicinal Chemistry examined "the inhibitory effects of this compound on a specific enzyme", suggesting its potential in enzyme inhibition research.

Related triazole derivatives have demonstrated various biological activities:

The compound's structural features suggest several potential mechanisms of action:

-

The triazole ring can participate in π-stacking interactions with aromatic amino acid residues

-

The thiol group may interact with metal ions in enzyme active sites

-

The aminoethyl chain provides potential for hydrogen bonding and ionic interactions

-

The cyclopropyl group offers hydrophobic interactions and conformational constraint

Structure-Activity Relationships

Comparison with Related Triazole Derivatives

Comparing 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride with structurally related compounds provides insight into the impact of specific structural features on activity and properties. The search results mention several related compounds that allow for comparative analysis.

In receptor binding studies of related compounds, "The 4-(thiophen-2-yl)benzamide analogs were more potent at the D3 receptor than the corresponding 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol" , highlighting the importance of substituent selection in determining biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume